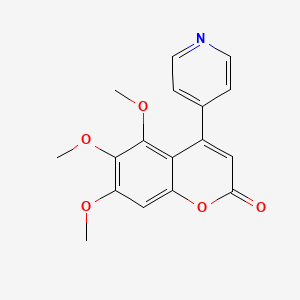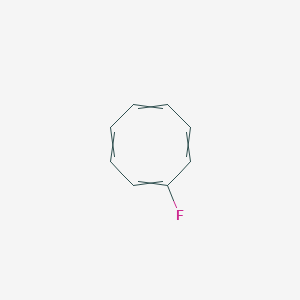
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is a chemical compound with the molecular formula C₇H₁₂Cl₃O₅P It is known for its unique structure, which includes a phosphate group, a trichloromethyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate typically involves the reaction of dimethyl phosphate with 1,1,1-trichloro-2-methyl-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the trichloromethyl group with various nucleophiles.
Applications De Recherche Scientifique
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the trichloromethyl group can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl phosphate: Lacks the trichloromethyl and ketone groups, making it less reactive.
1,1,1-Trichloro-2-methyl-2-propanol: Contains the trichloromethyl group but lacks the phosphate and ketone groups.
Methyl 3,3,3-trichloropropionate: Similar trichloromethyl group but different functional groups.
Uniqueness
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phosphate and trichloromethyl groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
5155-86-2 |
|---|---|
Formule moléculaire |
C7H12Cl3O5P |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
dimethyl (1,1,1-trichloro-2-methyl-3-oxobutan-2-yl) phosphate |
InChI |
InChI=1S/C7H12Cl3O5P/c1-5(11)6(2,7(8,9)10)15-16(12,13-3)14-4/h1-4H3 |
Clé InChI |
SNFGQLSLQMSTFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C(Cl)(Cl)Cl)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
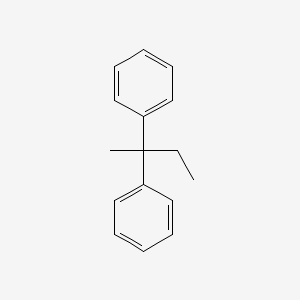
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
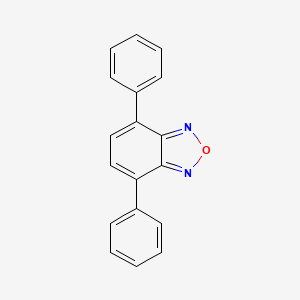
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

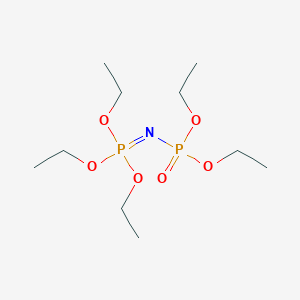
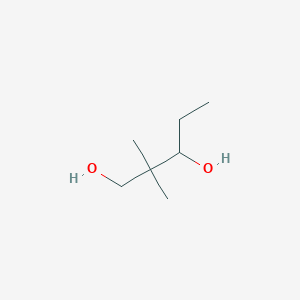
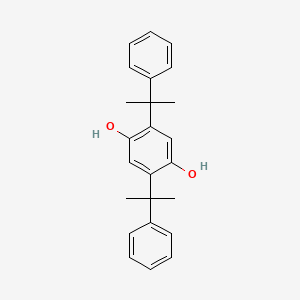
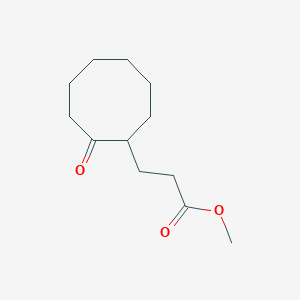
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
